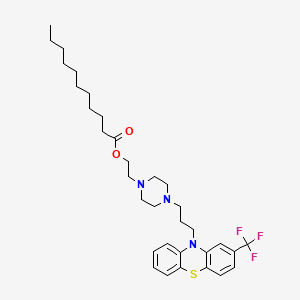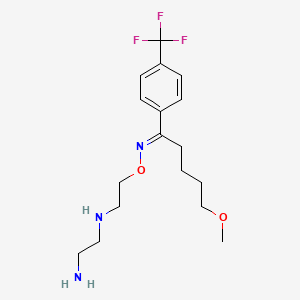
氰钴胺杂质F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanocobalamin Impurity F is a chemical compound related to Cyanocobalamin, which is a synthetic form of vitamin B12. This impurity is often encountered during the production and analysis of Cyanocobalamin. It is crucial in pharmaceutical research for quality control, method validation, and stability studies .
科学研究应用
Cyanocobalamin Impurity F has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for quality control and method validation in the production of Cyanocobalamin.
Biological Studies: Helps in understanding the metabolic pathways and biological effects of Cyanocobalamin and its derivatives.
Medical Research: Investigated for its potential role in the diagnosis and treatment of vitamin B12-related disorders.
Industrial Applications: Used in the development of new analytical methods and the assessment of genotoxic potential.
作用机制
Target of Action
Cyanocobalamin, also known as Vitamin B12, is a highly complex, essential vitamin . It is necessary for DNA synthesis and cellular energy production . The primary targets of Cyanocobalamin are the enzymes methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in the synthesis of purines and pyrimidines that form DNA .
Mode of Action
Cyanocobalamin serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The mechanism of action is based upon its ability to very tightly bind cyanide ions . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound .
Biochemical Pathways
Cyanocobalamin is involved in several biochemical pathways. It plays a role in the methylation of homocysteine to methionine, a process that requires the presence of methylcobalamin . Additionally, it is involved in the isomerization of methylmalonyl CoA (a metabolite in propionate metabolism) to succinyl CoA .
Pharmacokinetics
The pharmacokinetics of cyanocobalamin involve its absorption, distribution, metabolism, and excretion (ADME). It is administered parenterally or orally for treating deficiency states . The major pathway of endogenous detoxification is conversion, by means of thiosulfate, into the less toxic compound thiocyanate which is then excreted in the urine . Minor routes of elimination are excretion of hydrogen cyanide through the lungs and binding to cysteine or hydroxocobalamin (vitamin B12) .
Result of Action
The result of cyanocobalamin’s action is the maintenance of normal brain function and the development of red blood cells . It is used to treat vitamin B12 deficiency in people with pernicious anemia and other conditions . In the case of cyanide poisoning, the resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound that is excreted in the urine .
Action Environment
The action of cyanocobalamin can be influenced by various environmental factors. For instance, cyanide poisoning can occur following inhalation, ingestion, or contact of cyanide with the skin or mucus membranes . The main exposure route is by inhalation of volatile cyanides . Therefore, the environment in which cyanocobalamin is administered can significantly impact its action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyanocobalamin Impurity F involves complex organic reactions. The exact synthetic routes and reaction conditions are proprietary and vary among manufacturers. Generally, the synthesis involves the manipulation of the corrin ring structure of Cyanocobalamin under specific conditions to produce the impurity .
Industrial Production Methods: Industrial production of Cyanocobalamin Impurity F is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves multiple steps, including purification and characterization to ensure the impurity meets regulatory standards .
化学反应分析
Types of Reactions: Cyanocobalamin Impurity F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds .
相似化合物的比较
Cyanocobalamin: The parent compound, widely used as a vitamin B12 supplement.
Hydroxocobalamin: Another form of vitamin B12, used in the treatment of cyanide poisoning.
Methylcobalamin: A coenzyme form of vitamin B12, involved in the synthesis of methionine.
Adenosylcobalamin: A coenzyme form of vitamin B12, involved in the metabolism of certain amino acids and fatty acids.
Uniqueness: Cyanocobalamin Impurity F is unique due to its specific structural modifications, which distinguish it from other cobalamin derivatives. These modifications can affect its chemical reactivity and biological activity, making it a valuable tool in research and quality control .
属性
CAS 编号 |
23208-66-4 |
|---|---|
分子式 |
C63H85CoN13O15P |
分子量 |
1354.3 g/mol |
IUPAC 名称 |
[(2R)-1-[3-[(1Z,4S,5S,6R,8R,9R,10Z,13S,15Z,18R,22R)-5,8-bis(2-amino-2-oxoethyl)-4,13,18-tris(3-amino-3-oxopropyl)-2,5,6,9,11,14,14,22-octamethyl-20-oxo-19-oxa-23,24,26-triaza-25-azanidahexacyclo[15.5.1.13,6.17,10.112,15.018,22]hexacosa-1,3(26),10,12(24),15,17(23)-hexaen-9-yl]propanoylamino]propan-2-yl] [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide |
InChI |
InChI=1S/C62H87N12O15P.CN.Co/c1-29-20-37-38(21-30(29)2)74(28-69-37)56-51(83)52(39(27-75)86-56)89-90(84,85)88-31(3)26-68-47(81)17-18-58(8)36(22-45(66)79)55-61(11)59(9,24-46(67)80)35(13-15-43(64)77)50(73-61)33(5)54-60(10)25-48(82)87-62(60,19-16-44(65)78)41(71-54)23-40-57(6,7)34(12-14-42(63)76)49(70-40)32(4)53(58)72-55;1-2;/h20-21,23,28,31,34-36,39,51-52,55-56,75,83H,12-19,22,24-27H2,1-11H3,(H13,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,84,85);;/q;-1;+3/p-2/t31-,34-,35-,36+,39-,51-,52-,55?,56+,58-,59+,60-,61+,62+;;/m1../s1 |
InChI 键 |
OJSKLTTYSHGOIF-POORCIQWSA-L |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@]8(CC(=O)O[C@]8(C(=N7)/C=C\9/C([C@@H](C(=N9)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)C)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C8(CC(=O)OC8(C(=N7)C=C9C(C(C(=N9)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)C)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Vitamin B12 c-lactone; (8β)-Co-(cyano-κC)-8-Hydroxy-cobinic acid-abdeg-pentamide c,8-lactone, dihydrogen phosphate (ester), inner salt, 3'-ester with (5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3); 8-Hydroxy-cobinic acid-ab |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)




![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)


